5-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline
Overview
Description
5-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines, which are characterized by their fused benzene and pyrrolidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline typically involves the following steps:
Formation of Tetrahydroisoquinoline Core: The core structure of tetrahydroisoquinoline can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde in the presence of an acid catalyst.
Introduction of Thiophene Ring: The thiophene ring is introduced through a subsequent reaction involving thiophene derivatives. This step may require specific reaction conditions, such as the use of a strong base or transition metal catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding oxidized derivatives, such as quinones.
Reduction: Reduction reactions can reduce the compound to its corresponding amines or other reduced forms.
Substitution: Substitution reactions can introduce different functional groups onto the thiophene or tetrahydroisoquinoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and other reduced forms.
Substitution Products: Derivatives with different functional groups on the thiophene or tetrahydroisoquinoline rings.
Scientific Research Applications
5-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.
Biology: It may serve as a ligand for biological receptors or enzymes, facilitating studies on molecular interactions and signaling pathways.
Industry: Use in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 5-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
5-Thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline can be compared with other similar compounds, such as:
1,2,3,4-Tetrahydroisoquinoline: Lacks the thiophene ring, resulting in different chemical properties and reactivity.
2-(5-nitrothiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline: Contains a nitro group on the thiophene ring, which can affect its biological activity and reactivity.
Uniqueness: The presence of the thiophene ring in this compound contributes to its unique chemical properties, making it distinct from other tetrahydroisoquinolines
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable tool for research and development, particularly in the areas of chemistry, biology, medicine, and industry. Further studies and applications of this compound are likely to uncover new and exciting possibilities.
Properties
IUPAC Name |
5-thiophen-3-yl-1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NS/c1-2-10-8-14-6-4-13(10)12(3-1)11-5-7-15-9-11/h1-3,5,7,9,14H,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSNAYGZLWJTWSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)C3=CSC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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